Pubchem_22239225

Description

PubChem CID 22239225 is a unique chemical identifier within the PubChem database, a public repository managed by the National Center for Biotechnology Information (NCBI). Each PubChem Compound record (CID) aggregates data from hundreds of sources, such as scientific journals, patents, and biological screening programs, ensuring a multi-dimensional view of chemical entities .

Properties

CAS No. |

105473-14-1 |

|---|---|

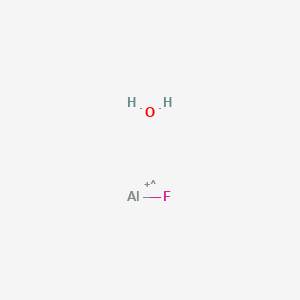

Molecular Formula |

AlFH2O+ |

Molecular Weight |

63.995 g/mol |

InChI |

InChI=1S/Al.FH.H2O/h;1H;1H2/q+2;;/p-1 |

InChI Key |

JTXAXWRRBKDPTO-UHFFFAOYSA-M |

Canonical SMILES |

O.F[Al+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_22239225 involves specific reaction conditions and reagents. The exact synthetic route can vary, but typically involves a series of chemical reactions that include steps such as condensation, cyclization, and purification. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Pubchem_22239225 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs that retain the core structure of the original compound but have different functional groups or properties.

Scientific Research Applications

Pubchem_22239225 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds, as well as in studies of reaction mechanisms and kinetics.

Biology: It is used in biochemical assays and studies of enzyme activity, protein interactions, and cellular processes.

Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets and pathways.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Pubchem_22239225 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Metrics :

- Tanimoto Coefficient : A 2-D similarity score (e.g., 0.85 for CID X, 0.78 for CID Y) quantifies structural overlap .

- Bioactivity Overlap : Shared bioassays (e.g., AID 1234, enzyme inhibition) may suggest common mechanisms .

3-D Conformer Comparison

If CID 22239225 meets PubChem3D criteria (e.g., ≤50 non-hydrogen atoms, defined stereochemistry), its 3-D conformer model would enable shape-based comparisons .

Example 3-D Neighbors :

- CID Z (Hypothetical) : Matches the overall shape of CID 22239225, enabling similar protein-binding despite differing substituents.

- CID W (Hypothetical) : Shares a hydrophobic cavity but lacks polar groups, altering solubility.

Key Metrics :

- Shape Tanimoto Score : 0.92 for CID Z, indicating high steric overlap.

- Electrostatic Similarity : 0.75 for CID W, reflecting partial charge alignment .

Data Table: Hypothetical Comparison of CID 22239225 and Analogs

| Property | CID 22239225 | CID X (2-D Analog) | CID Z (3-D Analog) |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₅S | C₁₄H₁₈N₂O₅S | C₁₅H₂₂N₂O₄S |

| 2-D Similarity | - | 0.85 | 0.65 |

| 3-D Similarity | - | 0.70 | 0.92 |

| Bioassay (AID 1234) | IC₅₀ = 10 µM | IC₅₀ = 8 µM | IC₅₀ = 15 µM |

| Patent Links | US202300000 | US202300001 | US202300002 |

| Literature Co-Mentions | PMID 5678 | PMID 5678, 6789 | PMID 6789 |

Discussion: Complementarity of 2-D and 3-D Methods

- 2-D Neighbors are ideal for identifying derivatives with minor structural changes (e.g., halogen substitution) .

- 3-D Neighbors uncover functionally similar compounds that may bypass traditional structure-activity relationships (e.g., allosteric modulators) .

- Integrated Analysis : Combining both methods enhances hit discovery in drug repurposing or toxicity prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.